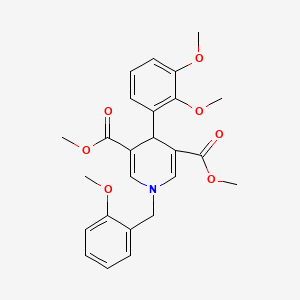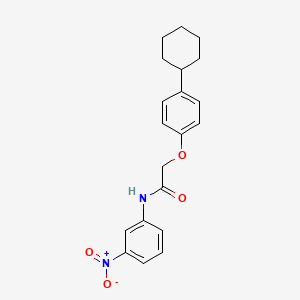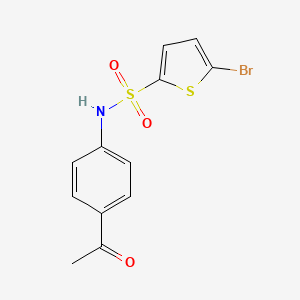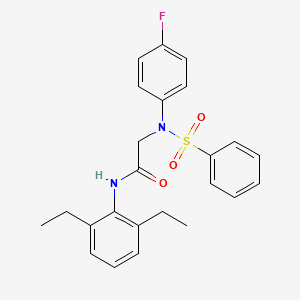![molecular formula C21H22N2O4S B3547287 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide](/img/structure/B3547287.png)
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide
Overview
Description
Future Directions
The future directions for research on “2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be investigated further to ensure safe handling and use .
Mechanism of Action
Target of Action
SMR000136292, also known as 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide, primarily targets the Angiotensin II receptor type 1 (AT1) . These receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .
Mode of Action
SMR000136292 acts as a receptor antagonist that blocks AT1 receptors . This blocking action prevents the binding of angiotensin II, a potent vasoconstrictor, to these receptors . This differs from the mechanism of action of ACE inhibitors, which inhibit the formation of angiotensin II .
Biochemical Pathways
The blocking of AT1 receptors by SMR000136292 affects several biochemical pathways. It leads to the dilation of arteries and veins, reducing arterial pressure and the preload and afterload on the heart . It also downregulates sympathetic adrenergic activity and decreases blood volume by promoting renal excretion of sodium and water . Furthermore, it inhibits cardiac and vascular remodeling associated with chronic hypertension, heart failure, and myocardial infarction .
Pharmacokinetics
The pharmacokinetics of SMR000136292, like any drug, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .
Result of Action
The result of SMR000136292’s action is the reduction of arterial pressure and the preload and afterload on the heart . It also decreases blood volume, inhibits cardiac and vascular remodeling, and downregulates sympathetic adrenergic activity . These effects can be beneficial in the treatment of conditions such as hypertension and heart failure .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15(2)23-28(25,26)18-12-10-17(11-13-18)27-14-21(24)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15,23H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMBAXGUCUDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547210.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3547219.png)

![ethyl (4-{[(4-iodophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547265.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3547271.png)
![ethyl 2-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3547279.png)
![2-fluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3547280.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547288.png)

![N~2~-(5-chloro-2-methylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547301.png)

![2-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B3547309.png)
![N-(4-fluorophenyl)-2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3547316.png)
